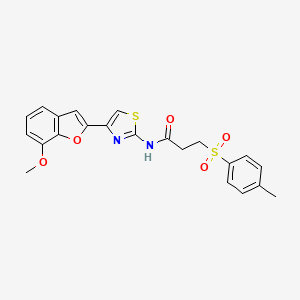

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide

Description

Properties

IUPAC Name |

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S2/c1-14-6-8-16(9-7-14)31(26,27)11-10-20(25)24-22-23-17(13-30-22)19-12-15-4-3-5-18(28-2)21(15)29-19/h3-9,12-13H,10-11H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTTZRYWPDVOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzofuran and thiazole intermediates, followed by their coupling and subsequent functionalization.

Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Synthesis of Thiazole Intermediate: The thiazole ring is often prepared via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reaction: The benzofuran and thiazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Benzofuran Core

-

Electrophilic substitution : Methoxy group directs electrophiles (e.g., nitration, halogenation) to the C-5 position (para to oxygen) .

-

Oxidative cleavage : Ozone or KMnO₄ oxidizes the furan ring to diketones under controlled conditions .

Thiazole Ring

-

Nucleophilic attack : Thiazole C-2 (adjacent to sulfur) reacts with Grignard reagents or organolithium compounds .

-

Coordination chemistry : Sulfur atom participates in metal coordination, as seen in Fe₃O₄@SiO₂ nanocomposite-catalyzed reactions .

Tosylpropanamide Moiety

-

Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding 3-tosylpropanoic acid and thiazol-2-amine (Figure 2) .

-

Sulfonamide reactivity : Tosyl group undergoes nucleophilic displacement (e.g., with amines or thiols) under SN2 conditions.

Key Reaction Pathways

Mechanistic Insights

-

Acid-catalyzed cyclization : Protonation of carbonyl oxygen in intermediates triggers furan ring closure (Figure 3A) .

-

Thiazole alkylation : Coordination of Grignard reagent to thiazole sulfur enhances nucleophilicity at C-2 (Figure 3B) .

-

Tosyl group activation : Sulfonyl electron-withdrawing effect polarizes the amide bond, facilitating hydrolysis (Figure 3C) .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide has shown promise in drug discovery, particularly as a candidate for anticancer and antimicrobial agents.

Anticancer Activity : Studies indicate that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their antiproliferative activity against melanoma and prostate cancer cells. The mechanism involves the inhibition of tubulin polymerization, crucial for cancer cell division .

Antimicrobial Properties : The compound's structure allows it to interact with various biological targets, making it a candidate for antimicrobial applications. Research has demonstrated that similar thiazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Biological Research

The biological activity of this compound extends beyond anticancer properties:

- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit key enzymes involved in metabolic pathways, which can disrupt cellular metabolism.

- Anti-inflammatory Effects : By acting on leukotriene pathways, it may reduce inflammation associated with various diseases.

Case Studies

- Anticancer Study : A study evaluated the antiproliferative effects of related thiazole compounds on human breast adenocarcinoma cell lines (MCF7). Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of thiazole derivatives against various pathogens using the turbidimetric method. Results showed promising antimicrobial activity, highlighting the potential of these compounds in treating infections .

Mechanism of Action

The mechanism of action of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole moieties are known to interact with enzymes and receptors, modulating their activity. The tosyl group can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Comparison

Research Findings and Implications

- Substituent impact : Electron-withdrawing groups (e.g., tosyl) may improve metabolic stability but reduce solubility compared to amine-containing analogs ().

- Core structure : Thiazole-benzofuran hybrids could offer unique binding profiles vs. pyridine/thiadiazole derivatives, warranting exploration in kinase or GPCR targeting.

Biological Activity

The compound N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that combines elements from benzofuran, thiazole, and tosyl groups. The structural formula can be represented as follows:

- Chemical Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

This compound's unique structure contributes to its varied biological activities.

Anticancer Activity

Recent studies indicate that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated improved antiproliferative activity against melanoma and prostate cancer cells, with effective concentrations shifting from micromolar to low nanomolar ranges compared to earlier compounds . The proposed mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division and growth.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit key enzymes involved in metabolic pathways, such as fructose-1,6-bisphosphatase and leukotriene A-4 hydrolase . Inhibiting these enzymes can disrupt cellular metabolism and inflammatory processes.

- Anti-inflammatory Effects : By acting on leukotriene pathways, the compound may reduce inflammation, which is a significant factor in various diseases including cancer.

Toxicity and Safety Profile

Toxicological assessments indicate that the compound has a relatively favorable safety profile. In vitro studies have shown an IC50 value greater than 1,000 µM for certain cell lines, suggesting low toxicity at therapeutic concentrations . However, further studies are needed to fully elucidate the safety profile in vivo.

Case Studies

- Melanoma Treatment : In a study exploring the effects of thiazole derivatives on melanoma cells, researchers found that modifications to the benzofuran moiety significantly enhanced anticancer activity. The lead compound demonstrated a reduction in cell viability by over 70% at low nanomolar concentrations .

- Prostate Cancer Models : Another investigation into prostate cancer models revealed that the compound effectively inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent .

Comparative Data Table

| Compound | Type | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | Thiazole derivative | >1000 (low toxicity) | Tubulin polymerization inhibition |

| 4-substituted methoxybenzoyl-thiazoles | Anticancer agent | Low nM range | Inhibition of tubulin polymerization |

Q & A

Basic: What are the recommended synthetic routes for preparing N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide, and how are intermediates characterized?

Answer:

The synthesis of thiazole derivatives typically involves multi-step protocols. For example:

- Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, reacting thiourea with α-haloketones (e.g., 7-methoxybenzofuran-2-yl carbonyl chloride) under acidic or basic conditions .

- Step 2: Introduction of the tosylpropanamide moiety via nucleophilic acyl substitution. Tosyl chloride reacts with a propanamide intermediate under anhydrous conditions (e.g., DCM, TEA catalyst) .

- Characterization: Intermediates are validated using 1H/13C NMR (to confirm substituent positions), IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (HRMS for molecular ion verification) .

Basic: What spectroscopic and computational methods are critical for confirming the structure of this compound?

Answer:

- Spectroscopy:

- Computational:

Advanced: How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Answer:

- pH Stability: Incubate the compound in buffers (pH 4.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC at 24/48/72-hour intervals. The tosyl group may hydrolyze under alkaline conditions .

- Oxidative Stress: Expose to H₂O₂ (1–5 mM) and analyze by LC-MS for sulfoxide/sulfone derivatives, indicating sulfonamide reactivity .

- Thermal Stability: Perform TGA/DSC to assess decomposition temperatures and crystalline phase transitions .

Advanced: What structure-activity relationship (SAR) strategies can optimize this compound’s bioactivity?

Answer:

- Substituent Modulation:

- Biological Assays:

- Test against cancer cell lines (NCI-60 panel) to compare efficacy with analogs like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which showed IC₅₀ values of 5–11 µM in melanoma .

- Evaluate cardioprotective activity using hypoxia-induced smooth muscle contraction models, as seen in related thiazoles .

Advanced: How can contradictory data on thiazole derivatives’ biological activity be reconciled?

Answer:

- Case Example: While N-[4-(4-methoxyphenyl)-thiazol-2-yl] analogs showed cardioprotection superior to Levocarnitine , other thiazoles exhibited cytotoxicity. This divergence arises from:

- Resolution: Use meta-analysis to correlate substituent electronegativity with activity trends across studies .

Advanced: What computational tools predict this compound’s pharmacokinetic properties?

Answer:

- ADME Prediction:

- SwissADME: Estimates LogP (~3.2), indicating moderate lipophilicity. The benzofuran and tosyl groups may reduce BBB penetration .

- CYP450 Inhibition: Molecular docking (AutoDock Vina) predicts interactions with CYP3A4 (binding energy ≤ -8.0 kcal/mol), suggesting potential drug-drug interactions .

- Metabolite Identification:

- GLORYx simulates Phase I/II metabolism, highlighting sulfonation and glucuronidation as primary detoxification pathways .

Advanced: How can researchers validate the compound’s mechanism of action in cancer models?

Answer:

- Target Identification:

- Pathway Analysis:

Basic: What are the recommended storage conditions to ensure compound integrity?

Answer:

- Short-term: Store at -20°C in anhydrous DMSO (10 mM stock), desiccated to prevent hydrolysis .

- Long-term: Lyophilize and store under argon at -80°C. Confirm stability via HPLC-UV every 6 months .

Advanced: How can crystallography resolve ambiguities in the compound’s stereochemistry?

Answer:

- Single-Crystal X-ray Diffraction:

- Comparative Analysis: Overlay experimental structures with DFT-optimized models to validate conformer populations .

Advanced: What strategies mitigate off-target effects in in vivo studies?

Answer:

- Proteome Profiling: Use activity-based protein profiling (ABPP) to identify non-target interactions .

- Dose Optimization: Conduct MTD studies in rodents, monitoring liver enzymes (ALT/AST) and renal biomarkers (BUN/creatinine) .

- Selective Delivery: Encapsulate in PEGylated liposomes to enhance tumor accumulation (EPR effect) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.